1-(2-Chlorocyclohexyl)propan-1-one
Description
1-(2-Chlorocyclohexyl)propan-1-one is a ketone derivative featuring a cyclohexane ring substituted with a chlorine atom at the 2-position and a propan-1-one group at the 1-position. The chlorine substituent on the cyclohexane ring likely influences its reactivity, solubility, and biological activity compared to other substituted propanones.
Properties
CAS No. |
88069-91-4 |
|---|---|
Molecular Formula |
C9H15ClO |
Molecular Weight |
174.67 g/mol |
IUPAC Name |
1-(2-chlorocyclohexyl)propan-1-one |
InChI |
InChI=1S/C9H15ClO/c1-2-9(11)7-5-3-4-6-8(7)10/h7-8H,2-6H2,1H3 |
InChI Key |
RCMUSDTWHKDDMC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCCCC1Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the propan-1-one core but differ in substituents, providing a basis for comparison:
Key Observations:
- Halogen vs. Hydroxyl Groups : Chlorine/fluorine substituents (e.g., 4-FMC , 4-chlorophenyl ) increase lipophilicity compared to polar groups like hydroxyl ( ). This affects bioavailability and metabolic stability.
- Cyclohexyl vs. Aryl Backbones : Cyclohexyl derivatives (e.g., 1-(1-cyclohexenyl)-2-methylpropan-1-one ) may exhibit conformational flexibility, whereas rigid aryl backbones (e.g., 4-FMC) favor planar interactions with biological targets.
- Substituent Position : The 2-chloro position on cyclohexane in the target compound may sterically hinder reactions compared to para-substituted aryl analogs.
Physicochemical Properties
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